Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate is an organic compound with the molecular formula C13H11NO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate typically involves the condensation of an appropriate aldehyde with a β-keto ester in the presence of ammonia or an amine. The reaction is carried out under reflux conditions, often in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine or pyridine derivatives.
Scientific Research Applications
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate
- Methyl 2-oxo-6-methyl-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 6-position enhances its stability and potential biological activity compared to other dihydropyridine derivatives .
Properties
IUPAC Name |
methyl 2-oxo-6-phenyl-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJEDHEHVKHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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